REACTION_CXSMILES
|
[Br:1][C:2]1[N:6]=[C:5]([N+:7]([O-:9])=[O:8])[NH:4][N:3]=1.[OH-].[Na+].S(OC)(O[CH3:16])(=O)=O>CC(C)=O>[Br:1][C:2]1[N:3]([CH3:16])[N:4]=[C:5]([N+:7]([O-:9])=[O:8])[N:6]=1 |f:1.2|
|
Name
|
|
Quantity
|
13.1 g
|
Type
|
reactant
|
Smiles
|
BrC1=NNC(=N1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture was evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
the residue was diluted with water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined extracts were washed with 2N sodium hydroxide solution, water
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting solid was recrystallized from a mixture of ethyl acetate and cyclohexane
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC(=NN1C)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g | |
YIELD: CALCULATEDPERCENTYIELD | 42.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |